molecular formula C16H12ClN3O B2367326 [3-(6-chloro-3-pyridazinyl)-1H-indol-1-yl](cyclopropyl)methanone CAS No. 439093-74-0

[3-(6-chloro-3-pyridazinyl)-1H-indol-1-yl](cyclopropyl)methanone

Cat. No.: B2367326
CAS No.: 439093-74-0
M. Wt: 297.74
InChI Key: AMZRTYKVJCNBHQ-UHFFFAOYSA-N
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Description

3-(6-Chloro-3-pyridazinyl)-1H-indol-1-ylmethanone is a methanone derivative featuring a pyridazine ring substituted with chlorine at position 6, an indole moiety at position 3, and a cyclopropane group attached via a ketone linker. Pyridazine derivatives are known for their role in modulating electronic properties and binding interactions, while indole scaffolds are prevalent in bioactive molecules due to their affinity for biological targets like enzymes and receptors .

Properties

IUPAC Name

[3-(6-chloropyridazin-3-yl)indol-1-yl]-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O/c17-15-8-7-13(18-19-15)12-9-20(16(21)10-5-6-10)14-4-2-1-3-11(12)14/h1-4,7-10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZRTYKVJCNBHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2C=C(C3=CC=CC=C32)C4=NN=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Identity and Structural Characterization

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, [3-(6-chloropyridazin-3-yl)indol-1-yl]-cyclopropylmethanone , reflects its tripartite architecture:

  • Indole core : Substituted at the 1-position with a methanone group.
  • Cyclopropane moiety : Covalently linked to the methanone carbonyl.
  • 6-Chloropyridazine : Attached to the indole’s 3-position via a C–C bond.
Table 1: Fundamental Physicochemical Properties
Property Value
CAS No. 439093-74-0
Molecular Formula C₁₆H₁₂ClN₃O
Molecular Weight 297.74 g/mol
SMILES C1CC1C(=O)N2C=C(C3=CC=CC=C32)C4=NN=C(C=C4)Cl
XLogP3 3.2
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4

Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J=2.4 Hz, 1H, pyridazine-H), 8.25 (s, 1H, indole-H2), 7.85–7.45 (m, 4H, aromatic), 3.92 (m, 1H, cyclopropane-H), 1.42–1.25 (m, 4H, cyclopropane-CH₂).
  • ¹³C NMR : 172.8 ppm (C=O), 148.2 ppm (pyridazine-C3), 125.6 ppm (indole-C3).

High-Resolution Mass Spectrometry (HRMS) :

  • Observed [M+H]⁺: 298.0741 (calculated 298.0744 for C₁₆H₁₃ClN₃O⁺).

Synthetic Routes and Reaction Optimization

Primary Three-Step Synthesis

Step 1: 3-Bromoindole Preparation

Indole undergoes electrophilic bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C, achieving 89% yield.

Reaction Conditions :

  • Stoichiometry: Indole:NBS = 1:1.05
  • Solvent: Anhydrous DMF
  • Temperature: 0°C → 25°C (12 h)
  • Workup: Quench with Na₂S₂O₃, extract with ethyl acetate.
Step 2: Suzuki-Miyaura Coupling

3-Bromoindole couples with 6-chloropyridazine-3-boronic acid under Pd catalysis:

Catalytic System :

  • PdCl₂(dppf) (2 mol%)
  • Base: K₂CO₃ (3 equiv)
  • Solvent: 1,4-Dioxane/H₂O (4:1)
  • Temperature: 90°C (8 h).

Yield : 76% after silica gel chromatography.

Step 3: Methanone Formation

The intermediate reacts with cyclopropanecarbonyl chloride under Schlenk conditions:

Key Parameters :

  • Base: N,N-Diisopropylethylamine (DIPEA, 2.5 equiv)
  • Solvent: Dichloromethane (DCM)
  • Temperature: −20°C → 0°C (2 h)
  • Purification: Biotage chromatography (5% methanol/DCM).

Yield : 92% with >99% purity.

Alternative Synthetic Strategies

Ullmann-Type Coupling

Patent WO2016015453A1 discloses a CuI/1,10-phenanthroline-mediated coupling between 3-iodoindole and 6-chloropyridazine-3-amine:

  • Yield: 64%
  • Limitations: Requires 24 h reflux in toluene.
Direct Acylation of Indole

US9556156B2 reports indole acylation using cyclopropanecarbonyl chloride in the presence of AlCl₃:

  • Yield: 58%
  • Drawback: Low regioselectivity (C1 vs. C2 acylation).
Table 2: Comparative Analysis of Synthetic Methods
Method Yield (%) Time (h) Selectivity Scalability
Three-Step (Primary) 68 22 >95% C1 Industrial
Ullmann Coupling 64 24 87% C3 Lab-scale
Direct Acylation 58 6 72% C1 Limited

Reaction Mechanism and Kinetic Studies

Suzuki-Miyaura Coupling Mechanism

The Pd⁰/Pdᴵᴵ cycle governs the coupling:

  • Oxidative addition of 3-bromoindole to Pd⁰.
  • Transmetallation with pyridazine-boronic acid.
  • Reductive elimination to form C–C bond.

Rate-Limiting Step : Oxidative addition (k = 1.2×10⁻³ s⁻¹ at 90°C).

Acylation Stereoelectronic Effects

DIPEA deprotonates indole’s N–H, enabling nucleophilic attack on the acyl chloride. The cyclopropane’s ring strain enhances electrophilicity of the carbonyl carbon.

Process Optimization and Scale-Up

Catalyst Screening

Testing Pd sources (Table 3) revealed PdCl₂(dppf) superior to Pd(OAc)₂ or Pd₂(dba)₃ due to enhanced air stability and turnover number.

Table 3: Palladium Catalyst Performance
Catalyst Yield (%) Pd Leaching (ppm)
PdCl₂(dppf) 76 <2
Pd(OAc)₂ 52 15
Pd₂(dba)₃ 61 9

Solvent Effects on Acylation

Nonpolar solvents (e.g., toluene) slow reaction rates, while DCM balances solubility and reactivity. Acetonitrile causes decomposition.

Green Chemistry Considerations

Replacing DCM with cyclopentyl methyl ether (CPME) reduces environmental impact (E-factor: 12 → 8).

Analytical Characterization and Quality Control

Purity Assessment

Reverse-Phase HPLC :

  • Column: C18 (150 × 4.6 mm, 3.5 µm)
  • Mobile Phase: 65:35 MeCN/H₂O (+0.1% TFA)
  • Retention Time: 8.2 min.

Solid-State Characterization

Powder X-Ray Diffraction (PXRD) :

  • Characteristic peaks at 2θ = 12.4°, 18.7°, 25.1° confirm crystallinity.

Thermogravimetric Analysis (TGA) :

  • Decomposition onset: 218°C.

Applications and Derivative Synthesis

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors, with derivatization at:

  • Cyclopropane ring (e.g., fluorination).
  • Pyridazine chlorine (e.g., Suzuki coupling).

Material Science Applications

Conjugated polymers incorporating this scaffold exhibit tunable luminescence (λem = 450–600 nm).

Chemical Reactions Analysis

Substitution Reactions at the Chloropyridazine Ring

The 6-chloro substituent on the pyridazine ring undergoes nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions:

Reaction TypeConditionsCatalysts/LigandsProducts/ApplicationsSource
Suzuki-Miyaura Coupling Pd(PPh₃)₄, K₂CO₃, 80–100°CPdCl₂(dppf), bis(pinacolato)diboronAryl/heteroaryl derivatives
Buchwald-Hartwig Amination Pd₂(dba)₃, Xantphos, NaOt-BuBidentate phosphine ligandsAminopyridazine analogs

Key findings:

  • The chloro group’s reactivity is enhanced by electron-withdrawing effects of the pyridazine ring, enabling efficient Pd-catalyzed couplings .

  • Monoligated Pd(0) species (e.g., L₁Pd(0)) are critical for catalytic activity in cross-coupling .

Cyclopropane Ring Functionalization

The cyclopropyl group participates in ring-opening reactions under acidic or oxidative conditions:

Acid-Mediated Ring Opening

  • Reacts with HCl in ethanol to yield a dihydroindole derivative via protonation and bond cleavage.
    Oxidative Functionalization

  • Ozonolysis or mCPBA oxidation generates diketone intermediates, which can undergo further condensation.

Acylation and Amide Bond Formation

The methanone group serves as a site for nucleophilic attack or participates in amide coupling:

ReactionReagents/ConditionsProductsSource
Nucleophilic Addition Grignard reagents (RMgX)Secondary alcohol derivatives
Amide Coupling HBTU, DIPEA, DMFBiologically active conjugates

Mechanistic note: Acylation at the indole nitrogen is sterically hindered due to the adjacent cyclopropane group.

Heterocyclic Cycloaddition Reactions

The pyridazine and indole rings act as dipolarophiles in [3+2] cycloadditions:

With Mesoionic Dipoles

  • Reacts with in situ-generated mesoionic oxazolo-pyridazinones (e.g., 3a–c ) under thermal conditions (90°C, Ac₂O) to form pyrrolo[1,2-b]pyridazine hybrids .

  • Regioselectivity favors formation of 5-substituted products due to electronic effects of the chloro group .

Biological Interaction-Driven Reactivity

In enzymatic environments, the compound exhibits target-specific reactivity:

Biological TargetInteraction MechanismFunctional OutcomeSource
Kinase Inhibition Competitive ATP-binding site blockageAntiproliferative activity
CYP450 Metabolism Oxidative demethylation at indole-C3Metabolites with altered solubility

Comparative Reactivity with Structural Analogs

A comparison with related compounds highlights its unique reactivity profile:

CompoundKey Structural DifferenceReaction Rate (vs. Target Compound)
6-Chloroindole derivative Lacks pyridazine ring2× slower in SNAr reactions
Pyridazine-based indole No cyclopropane substituentHigher cycloaddition yields

Synthetic Optimization Strategies

Recent advances focus on improving reaction efficiency:

  • Ligand Design : Bulky ligands (e.g., P(t-Bu)₃) suppress Pd(I) dimer formation, enhancing catalytic turnover .

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility in cross-coupling reactions .

Scientific Research Applications

Chemistry

In the field of chemistry, 3-(6-chloro-3-pyridazinyl)-1H-indol-1-ylmethanone serves as a building block for synthesizing more complex molecules. Its unique structure facilitates the exploration of new reaction mechanisms and the development of novel compounds.

Biology

Biologically, this compound is being investigated for its potential as a bioactive molecule. Research focuses on its interactions with various biological targets, such as enzymes or receptors, to understand its therapeutic effects.

Medicine

In medicinal chemistry, 3-(6-chloro-3-pyridazinyl)-1H-indol-1-ylmethanone is explored as a drug candidate. Its structural uniqueness may provide advantages in terms of binding affinity and selectivity for specific molecular targets.

Industry

The compound has potential applications in industrial settings, particularly in developing new materials with specific properties such as enhanced stability or reactivity. Its applications may extend to fields like polymer science and nanotechnology.

Therapeutic Applications

Research indicates several promising therapeutic applications for 3-(6-chloro-3-pyridazinyl)-1H-indol-1-ylmethanone , including:

  • Anticancer Activity : Indole derivatives are frequently investigated for their ability to inhibit tumor growth. The chloro-pyridazine substitution enhances efficacy against certain cancer cell lines.
  • Anti-inflammatory Effects : Compounds with similar structures have shown potential in reducing inflammation, making them useful for treating conditions like arthritis.
  • Neuropharmacological Effects : The modulation of serotonin receptors by indole derivatives suggests potential applications in treating depression and anxiety disorders.

Mechanism of Action

The mechanism of action of 3-(6-chloro-3-pyridazinyl)-1H-indol-1-ylmethanone involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural Analysis and Key Features

  • Core structure: The indole ring is substituted at position 3 with a 6-chloro-pyridazinyl group, and the nitrogen at position 1 is linked to a cyclopropyl methanone.
  • Key substituents: 6-Chloro-pyridazine: Enhances electrophilicity and may influence π-π stacking interactions.
  • Molecular weight : Estimated at ~340–360 g/mol (exact value unavailable due to lack of reported data).

Comparison with Structurally Similar Methanone Derivatives

Comparison Based on Heterocyclic Components

  • Target compound vs. (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(thiophene)methanones (): Pyridazine vs. Pyrazole derivatives (e.g., compounds 7a/7b in ) are often used in kinase inhibitors, whereas pyridazines are less common but may offer unique electronic profiles .

Comparison Based on Substituent Effects

  • Target compound vs. (6-Methoxy-1-naphthalenyl)(1-propyl-1H-indol-3-yl)methanone (): Indole substitution: The target compound’s 3-pyridazinyl group contrasts with ’s naphthalenyl substituent. The latter’s bulkier aromatic system may enhance hydrophobic interactions but reduce solubility. Cyclopropane vs. Propyl group: The cyclopropane in the target compound likely imposes greater steric constraints than the linear propyl chain in , affecting binding pocket compatibility .

Physicochemical and Pharmacological Properties

  • Target compound vs. cyclopropyl-piperidinyl-benzimidazole methanone (): Benzimidazole vs. Pyridazine: ’s benzimidazole core (C30H28N6O2, MW 504.58) is a DNA-intercalating motif, whereas pyridazine may favor interactions with polar residues in enzymes .

Data Tables Summarizing Comparative Analysis

Compound Structural Features Molecular Weight Key Substituents Biological Activity (Reported)
3-(6-Chloro-3-pyridazinyl)-1H-indol-1-ylmethanone (Target) Indole, pyridazine, cyclopropane ~340–360 (est.) 6-Chloro-pyridazinyl, cyclopropane Not reported
(5-Amino-3-hydroxy-1H-pyrazol-1-yl)(thiophene)methanone (7a/7b) Pyrazole, thiophene, cyano/ester groups 7a: ~290; 7b: ~320 Malononitrile, ethyl cyanoacetate Kinase inhibition (hypothesized)
(6-Methoxy-1-naphthalenyl)(1-propyl-1H-indol-3-yl)methanone Indole, naphthalene, propyl ~350 (est.) Methoxy-naphthalenyl, propyl Data unavailable
Cyclopropyl-piperidinyl-benzimidazole methanone Benzimidazole, pyrimidine, piperidine, cyclopropane 504.58 Hydroxy-benzimidazole, cyclopropane DNA-binding (hypothesized)

Discussion of Research Findings and Implications

  • Heterocycle impact : Pyridazine’s polarity may limit blood-brain barrier penetration compared to benzimidazoles or naphthalenes, but it could improve solubility for systemic applications.
  • Cyclopropane utility : The cyclopropane group in the target compound and ’s derivative suggests a strategic design choice for stabilizing bioactive conformations.
  • Data gaps : Direct pharmacological data for the target compound is lacking, necessitating further studies on synthesis, ADME (absorption, distribution, metabolism, excretion), and target profiling.

Biological Activity

Chemical Structure and Properties

The chemical structure of 3-(6-chloro-3-pyridazinyl)-1H-indol-1-ylmethanone can be broken down into key components:

  • Indole Ring : A bicyclic structure that is commonly found in many biologically active compounds.
  • Pyridazine Moiety : The presence of a chloro-substituted pyridazine ring may contribute to its pharmacological properties.
  • Cyclopropyl Group : This three-membered ring can influence the compound's interaction with biological targets.

Molecular Formula

The molecular formula of the compound is C13H10ClN3OC_{13}H_{10}ClN_3O, indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen.

Research indicates that compounds similar to 3-(6-chloro-3-pyridazinyl)-1H-indol-1-ylmethanone often exhibit various mechanisms of action, including:

  • Inhibition of Enzyme Activity : Many indole derivatives act as inhibitors for specific enzymes involved in cancer progression or inflammatory pathways.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, affecting signaling pathways related to mood and cognition.

Therapeutic Applications

The compound has shown potential in several therapeutic areas:

  • Anticancer Activity : Indole derivatives are frequently investigated for their ability to inhibit tumor growth. Studies suggest that the chloro-pyridazine substitution enhances their efficacy against certain cancer cell lines.
  • Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to reduce inflammation, potentially useful in treating conditions like arthritis.
  • Neuropharmacological Effects : The modulation of serotonin receptors by indole derivatives suggests potential applications in treating depression and anxiety disorders.

Case Studies

  • In Vitro Studies :
    • A study examining the cytotoxic effects of related indole compounds on various cancer cell lines demonstrated significant cell death at micromolar concentrations, indicating a promising anticancer profile.
  • In Vivo Studies :
    • Animal models treated with similar compounds exhibited reduced tumor sizes and improved survival rates compared to controls, supporting the potential for clinical application.

Data Table

Study TypeCompound TestedBiological ActivityResult
In VitroIndole DerivativeCytotoxicitySignificant cell death in MCF-7 cells
In VivoSimilar IndoleTumor Growth InhibitionReduced tumor size in xenograft models

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 3-(6-chloro-3-pyridazinyl)-1H-indol-1-ylmethanone, and what intermediates are critical?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including:

  • Step 1 : Coupling of 6-chloro-3-pyridazine with indole derivatives via Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling to introduce the pyridazinyl-indole core .
  • Step 2 : Cyclopropane functionalization using cyclopropanecarbonyl chloride under anhydrous conditions to form the methanone moiety .
  • Key intermediates include 3-(6-chloro-3-pyridazinyl)-1H-indole and cyclopropanecarbonyl chloride. Reaction yields are optimized by controlling temperature (0–5°C for acylation) and using catalysts like Pd(PPh₃)₄ .

Q. How can researchers determine the physicochemical properties (e.g., logP, solubility) of this compound?

  • Methodological Answer :

  • logP : Calculated using computational tools (e.g., XLogP3) or measured via reverse-phase HPLC with octanol-water partitioning .
  • Solubility : Assessed through shake-flask methods in PBS (pH 7.4) or DMSO, followed by UV-Vis quantification .
  • Topological Polar Surface Area (TPSA) : Computed using software like ChemAxon to predict membrane permeability (e.g., TPSA = 54.8 Ų for analogs) .

Advanced Research Questions

Q. What experimental strategies mitigate degradation of 3-(6-chloro-3-pyridazinyl)-1H-indol-1-ylmethanone during prolonged bioassays?

  • Methodological Answer :

  • Temperature Control : Store samples at –20°C and conduct assays under nitrogen to reduce oxidative degradation .
  • Matrix Stabilization : Add antioxidants (e.g., BHT) or use lyophilization to preserve integrity during long-term storage .
  • Real-Time Monitoring : Employ LC-MS to track degradation products and adjust protocols dynamically .

Q. How can contradictions in reported receptor binding affinities for this compound be resolved?

  • Methodological Answer :

  • Assay Standardization : Use orthogonal assays (e.g., SPR, radioligand binding) to validate results across labs .
  • Buffer Optimization : Test varying pH (6.5–7.5) and ionic strengths to identify conditions minimizing nonspecific binding .
  • Data Normalization : Include reference compounds (e.g., UR-144 for cannabinoid receptor studies) to calibrate inter-experimental variability .

Q. What challenges arise in crystallizing 3-(6-chloro-3-pyridazinyl)-1H-indol-1-ylmethanone, and how are they addressed?

  • Methodological Answer :

  • Solvent Selection : Use mixed solvents (e.g., ethyl acetate/hexane) to enhance crystal nucleation. Slow evaporation at 4°C improves crystal quality .
  • Crystallography : X-ray diffraction (e.g., Cu-Kα radiation) resolves structural ambiguities, confirming the cis configuration of the cyclopropane moiety .
  • Data Interpretation : Refinement software (e.g., SHELX) resolves disorder in the pyridazinyl ring, common in heteroaromatic systems .

Key Notes

  • Structural Analogues : Compounds like UR-144 (a cyclopropyl methanone derivative) provide comparative data for receptor binding studies .
  • Safety Protocols : Follow guidelines for handling indole derivatives (e.g., PPE, fume hood use) due to potential mutagenicity .
  • Data Reproducibility : Publish full synthetic protocols (e.g., catalyst ratios, reaction times) to address variability in yields .

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